N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972322
InChI: InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20)
SMILES:
Molecular Formula: C13H19N5O4S
Molecular Weight: 341.39 g/mol

N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide

CAS No.:

Cat. No.: VC14972322

Molecular Formula: C13H19N5O4S

Molecular Weight: 341.39 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide -

Specification

Molecular Formula C13H19N5O4S
Molecular Weight 341.39 g/mol
IUPAC Name N-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20)
Standard InChI Key WOLKPNBEBDAZFE-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=NC=CN=C2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring (a six-membered heterocycle with two nitrogen atoms) connected via a carboxamide bond to a propyl chain. This chain terminates in a piperazine ring substituted with a methylsulfonyl group (-SO₂CH₃). The piperazine moiety introduces conformational flexibility, while the sulfonamide group enhances polarity and potential hydrogen-bonding interactions .

Key structural elements:

  • Pyrazine core: Imparts rigidity and electronic diversity.

  • Carboxamide linker: Facilitates hydrogen bonding with biological targets.

  • Piperazine-sulfonamide tail: Modulates solubility and receptor affinity.

Physicochemical Data

While experimental data for this specific compound remains limited, analogs with similar substituents provide insights:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular Weight~342.38 g/mol
LogP (Partition Coeff.)1.2–1.8
Water SolubilityModerate (≥10 mg/mL)

The methylsulfonyl group likely increases water solubility compared to unmodified piperazine derivatives, a hypothesis supported by studies on structurally related sulfonamides .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The compound’s synthesis typically involves sequential functionalization of pyrazine and piperazine precursors. A representative pathway, adapted from methods in , proceeds as follows:

  • Pyrazinecarboxylic Acid Activation:

    • 2-Pyrazinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Amide Bond Formation:

    • The acyl chloride reacts with 3-amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one in the presence of a base (e.g., triethylamine).

  • Piperazine Functionalization:

    • Piperazine is sulfonylated using methanesulfonyl chloride under alkaline conditions.

Critical Reaction Parameters:

  • Temperature: 0–5°C during sulfonylation to prevent side reactions.

  • Solvent: Dichloromethane (DCM) for amide coupling; aqueous NaOH for sulfonylation.

StepYield (%)Purity (HPLC)
Acyl Chloride Formation85–90>95%
Amide Coupling70–7590–92%
Sulfonylation80–8588–90%

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves ≥95% purity .

Biological Activity and Mechanism of Action

Receptor Antagonism

Structural analogs, such as oxopiperazine-based B1 receptor antagonists, demonstrate potent activity (EC₅₀ = 10.3 nM in rabbit models) . The methylsulfonyl group in N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide may enhance binding to hydrophobic receptor pockets, while the pyrazinecarboxamide could engage polar residues.

Hypothesized Targets:

  • Bradykinin B1 Receptor: Modulates inflammatory responses.

  • Lanosterol 14α-Demethylase: Antifungal target (CYP51) .

Antifungal Efficacy

Pyridine-3-sulfonamide derivatives exhibit MIC values ≤25 µg/mL against Candida albicans and Rhodotorula mucilaginosa . While direct data for this compound is unavailable, its structural similarity suggests comparable activity, potentially through:

  • Inhibition of ergosterol biosynthesis via CYP51 binding.

  • Disruption of fungal cell membrane integrity.

Structural Analogs and Comparative Analysis

CompoundKey ModificationsEC₅₀/MICReference
Compound 17 4-Methylphenyl sulfonyl10.3 nM (B1 receptor)
Derivative 35 3,4-Dichlorophenyl piperazinylMIC = 12.5 µg/mL

Key Insights:

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃) improve metabolic stability .

  • Chlorinated Aromatics enhance antifungal potency but may increase toxicity .

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